molecular formula C10H16O3 B13186096 Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13186096
M. Wt: 184.23 g/mol
InChI Key: OGKIYWQJWWKOJO-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • 1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-

Uniqueness

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-4-5-10(6-7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

OGKIYWQJWWKOJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

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